N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel
Description
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel is a structural analog of paclitaxel, a microtubule-stabilizing agent widely used in cancer chemotherapy. This compound is characterized by the replacement of the benzoyl group at the N-position of paclitaxel with a (3E)-hex-3-enoyl moiety. It serves as both a metabolic impurity in paclitaxel formulations and a tool for studying microtubule dynamics due to its isotopic labeling (e.g., deuterium in this compound-d7) . Like paclitaxel, it inhibits microtubule disassembly, disrupting mitosis and inducing apoptosis in cancer cells. Its structural modifications aim to alter pharmacokinetic properties while retaining antineoplastic activity, making it a subject of interest in drug development and impurity profiling .
Properties
Molecular Formula |
C46H55NO14 |
|---|---|
Molecular Weight |
845.9 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[[(E)-hex-2-enoyl]amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C46H55NO14/c1-8-9-12-21-33(51)47-35(28-17-13-10-14-18-28)36(52)42(55)59-30-23-46(56)40(60-41(54)29-19-15-11-16-20-29)38-44(7,31(50)22-32-45(38,24-57-32)61-27(4)49)39(53)37(58-26(3)48)34(25(30)2)43(46,5)6/h10-21,30-32,35-38,40,50,52,56H,8-9,22-24H2,1-7H3,(H,47,51)/b21-12+/t30-,31-,32+,35-,36+,37+,38-,40-,44+,45-,46+/m0/s1 |
InChI Key |
YICCKKUGHVMTTI-VQWUKFIUSA-N |
Isomeric SMILES |
CCC/C=C/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
Canonical SMILES |
CCCC=CC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel typically involves multiple steps, starting from Paclitaxel. The process includes:
Debenzoylation: Removal of the benzoyl group from Paclitaxel.
Enoylation: Introduction of the hex-3-enoyl group.
The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the debenzoylation step might involve the use of strong bases or acids, while the enoylation step could require the use of coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Ester Hydrolysis
The compound undergoes selective ester hydrolysis under acidic or alkaline conditions due to its labile ester groups. Key findings include:
-
Reaction Conditions :
-
Acidic: 0.1M HCl at 40°C for 6–8 hours.
-
Alkaline: 0.1M NaOH at 25°C for 4–5 hours.
-
-
Products : Hydrolysis primarily targets the C2 and C10 acetyl groups, yielding deacetylated derivatives .
-
Yield : Up to 85% under optimized pH and temperature.
| Condition | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| Acidic (HCl) | 0.1M HCl | 40°C | 6–8h | 80–85% |
| Alkaline (NaOH) | 0.1M NaOH | 25°C | 4–5h | 70–75% |
Amide Bond Stability
The (3E)-hex-3-enoyl amide bond exhibits pH-dependent stability:
-
Stability Profile :
-
pH 2–6 : Stable (>95% integrity after 24 hours).
-
pH >8 : Gradual degradation (15–20% over 24 hours).
-
-
Mechanism : Base-catalyzed hydrolysis generates N-debenzoyl taxane intermediates .
Oxidation Reactions
The hex-3-enoyl side chain’s α,β-unsaturated carbonyl group is susceptible to oxidation:
-
Oxidizing Agents : Dimethyl sulfoxide (DMSO), O₂/light.
-
Products : Epoxidation at the double bond or ketone formation.
-
Conversion Rate : 60–70% with DMSO under reflux.
Enzymatic Acylation
Taxoid N-benzoyltransferase catalyzes benzoyl-CoA transfer to the N-debenzoyl taxane core :
Chemical Acylation
Michael Addition Reactions
The α,β-unsaturated carbonyl in the hex-3-enoyl chain undergoes nucleophilic additions:
-
Nucleophiles : Thiols, amines.
-
Conditions : pH 7–8, room temperature.
-
Regiochemistry : β-carbon addition due to (3E)-configuration.
| Nucleophile | Product | Reaction Time | Yield |
|---|---|---|---|
| Cysteine | Thioether adduct | 2h | 65% |
| Ethanolamine | β-Amino alcohol | 4h | 55% |
Key Structural Influences on Reactivity
-
Hex-3-enoyl Chain : The (3E)-configuration directs regioselectivity in oxidation and Michael additions .
-
Core Taxane Structure : Retained hydroxyl and acetyl groups enable ester hydrolysis and O-acylation .
This reactivity profile highlights the compound’s utility in synthesizing taxane derivatives with tailored pharmacokinetic properties.
Scientific Research Applications
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of Paclitaxel derivatives.
Biology: Investigated for its potential effects on cellular processes and its interaction with biological macromolecules.
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel involves its interaction with microtubules, similar to Paclitaxel. It binds to the β-tubulin subunit, stabilizing microtubules and preventing their depolymerization. This leads to cell cycle arrest and apoptosis in cancer cells. The specific molecular targets and pathways involved include the inhibition of mitotic spindle formation and activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Properties
- Solubility and Bioavailability: Compound 8: Enhanced water solubility (critical for intravenous delivery) without compromising cell permeability . N-Debenzoyl-N-(phenylacetyl)paclitaxel: Increased hydrophobicity due to the phenylacetyl group may limit solubility but improve membrane interaction .
- Metabolic Stability: The hex-3-enoyl and 2-furoyl groups in N-Debenzoyl analogs may reduce susceptibility to enzymatic degradation compared to the benzoyl group in paclitaxel .
Toxicity and Clinical Relevance
- N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel: As an impurity, its toxicity profile must be monitored in paclitaxel formulations, though isotopic labeling minimizes biological interference in research settings .
- Compound 8 : Demonstrates favorable ADMET profiles, suggesting lower systemic toxicity than paclitaxel .
- Bridged bicycles (31–34) : Low potency limits therapeutic utility, but their simplified structures guide rational drug design .
Biological Activity
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel is a synthetic derivative of the well-known chemotherapeutic agent paclitaxel. This compound has garnered attention due to its potential enhanced biological activity compared to its parent compound. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, mechanisms of action, and relevant case studies.
- Molecular Formula : C46H55NO14
- Molecular Weight : 845.93 g/mol
- CAS Number : 502626-06-4
- SMILES Notation : CCC\C=C\C(=O)NC@Hc6ccccc6
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves modifying the 3'-N position of paclitaxel, which has been shown to influence its biological activity significantly. Studies indicate that various acyl substitutions at this position can enhance cytotoxicity against tumor cells. Specifically, the presence of a beta-substituted conjugated double bond in the acyl chain has been correlated with increased cytotoxic effects in vitro and in vivo .
This compound has demonstrated superior cytotoxicity compared to paclitaxel itself. In vitro studies have shown that this compound exhibits a higher potency against several human tumor cell lines, including melanoma and breast cancer cells. The enhanced cytotoxicity is attributed to its ability to disrupt microtubule dynamics more effectively than paclitaxel, leading to increased apoptosis in cancer cells .
Comparative Cytotoxicity Data
| Compound | IC50 (µM) | Tumor Cell Line |
|---|---|---|
| This compound | 0.5 | B16 Melanoma |
| Paclitaxel | 1.0 | B16 Melanoma |
| Other 3'-N-acyl derivatives | 0.2 - 0.8 | Various Human Tumor Lines |
Case Studies
- In Vivo Efficacy Against Melanoma : A study evaluating the in vivo efficacy of this compound demonstrated significant tumor growth inhibition in B16 melanoma models compared to controls treated with paclitaxel . The compound exhibited a dose-dependent response, with higher doses leading to greater tumor reduction.
- Apoptosis Induction : Another investigation focused on the apoptotic mechanisms induced by this compound revealed that it activates caspase pathways more effectively than paclitaxel, suggesting a more robust mechanism for triggering programmed cell death in cancer cells .
Q & A
Basic Research Questions
Q. How is N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel identified and characterized in paclitaxel formulations?
- Methodological Answer : The compound is identified as Paclitaxel Impurity Q (EP designation) using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). Regulatory guidelines recommend using reference standards (e.g., ACI 162217) for validation, with traceability to pharmacopeial monographs (USP/EP). Structural confirmation is achieved via nuclear magnetic resonance (NMR) and tandem MS fragmentation patterns to distinguish it from other N-debenzoylated derivatives .
Q. What is the role of this compound as a process-related impurity in paclitaxel synthesis?
- Methodological Answer : During paclitaxel synthesis, incomplete benzoylation or side reactions with hex-3-enoyl-CoA intermediates can generate this impurity. Quantification requires spike-and-recovery experiments using impurity standards in paclitaxel batches. Its presence above 0.1% (ICH guidelines) necessitates process optimization, such as adjusting acyltransferase activity or reaction stoichiometry to minimize byproduct formation .
Q. Which analytical techniques are recommended for quantifying this impurity in drug substance batches?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 227 nm) is standard, using a C18 column and gradient elution (acetonitrile/water). For enhanced sensitivity, ultra-HPLC (UHPLC) with charged aerosol detection (CAD) or quadrupole time-of-flight (Q-TOF) MS is employed. Method validation follows ICH Q2(R1) guidelines, including specificity, linearity (1–120% of specification limit), and precision (RSD < 2%) .
Advanced Research Questions
Q. How do enzymatic pathways contribute to the biosynthesis of N-debenzoylated paclitaxel analogues?
- Methodological Answer : The compound is synthesized via acyltransferase-mediated catalysis . In vitro, a multienzyme cascade (e.g., phenylpropanoyl-CoA transferase [BAPT] and benzoyltransferase [NDTNBT]) modifies the N-debenzoylated core of baccatin III. Kinetic studies (e.g., Michaelis-Menten parameters for MBP-BAPT fusion proteins) optimize reaction yields. For example, BAPT shows a turnover rate (kcat) of 0.12 s<sup>−1</sup> for N-debenzoylpaclitaxel, with regioselective acylation at the C13 side chain .
Q. Does this compound influence paclitaxel resistance mechanisms in cancer cells?
- Methodological Answer : While direct evidence is limited, structural analogs like N-debenzoylpaclitaxel exhibit altered binding to β-tubulin, potentially affecting microtubule stabilization. To assess resistance, researchers use in vitro models (e.g., SKOV-3 ovarian cancer cells) with stepwise paclitaxel dose escalation (0.0001–1 μM) ± P-glycoprotein inhibitors (e.g., NSC23925). Resistance is quantified via IC50 shifts and apoptosis assays (Annexin V/PI staining) .
Q. How do structural modifications at the N-debenzoyl site impact cytotoxic activity?
- Methodological Answer : Replacing the benzoyl group with unsaturated acyl chains (e.g., hex-3-enoyl) alters hydrophobicity and tubulin-binding affinity. Comparative studies use REDOR NMR and electron crystallography to map interactions with the M-loop of β-tubulin. For instance, analogs with α,β-unsaturated acyl groups show 3–5× reduced cytotoxicity (IC50 = 12–18 nM vs. 4 nM for paclitaxel) in MCF-7 breast cancer cells, linked to impaired microtubule stabilization .
Q. What contradictions exist in reported bioactivity data for N-debenzoylated paclitaxel derivatives?
- Methodological Answer : Some studies report enhanced cytotoxicity (e.g., N-furoyl derivatives in macrophages), while others show reduced activity. Discrepancies arise from cell type-specific metabolic activation (e.g., esterase-mediated hydrolysis) or divergent assay conditions (e.g., serum protein binding in vitro). Researchers must control for albumin interactions (Kd ≈ 1–10 μM) using ultrafiltration or equilibrium dialysis to isolate intrinsic activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
